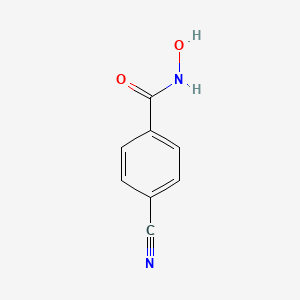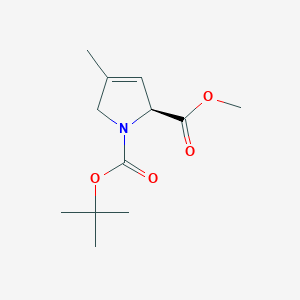
(S)-1-tert-butyl 2-methyl 4-methyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with tert-butyl and methyl groups. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl dimethylsilane with a suitable pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and yield of the synthesis . These systems allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The exact pathways involved depend on the specific biological context and the nature of the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
- tert-Butanesulfinamide
- tert-Butyl alcohol
Uniqueness
Compared to similar compounds, 1-(TERT-BUTYL) 2-METHYL (S)-4-METHYL-2,5-DIHYDRO-1H-PYRROLE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3/t9-/m0/s1 |
InChI Key |
AXXYVVYWLXDSNV-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)

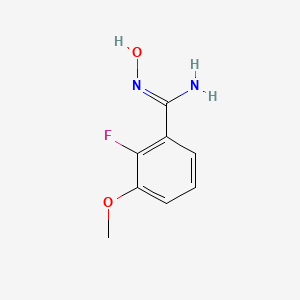
![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)
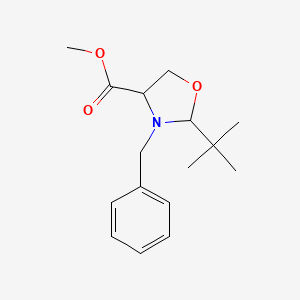
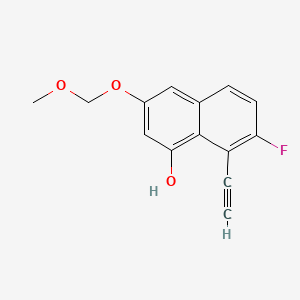
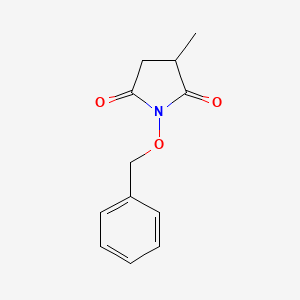
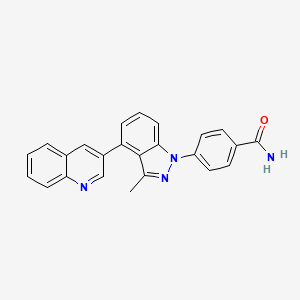

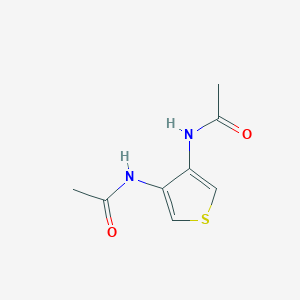
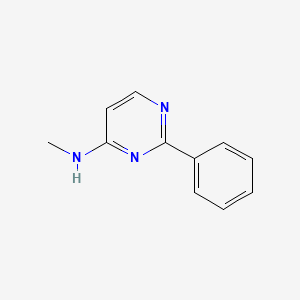
![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
